molecular formula C14H17FN2O2S2 B2899959 N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide CAS No. 941934-21-0

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide

Cat. No.: B2899959
CAS No.: 941934-21-0
M. Wt: 328.42
InChI Key: AZSGBTAIJNZXBW-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide is a synthetic compound of significant interest in medicinal chemistry and pharmacological research. It features a strategic molecular architecture combining a 4-fluorobenzenesulfonamide group, a thiophene heterocycle, and a dimethylamino moiety. The dimethylamine (DMA) group is a recognized pharmacophore present in numerous FDA-approved drugs, valued for its ability to enhance water solubility, influence pharmacokinetics, and improve bioavailability, which are critical factors in drug development . The sulfonamide functional group is a prevalent motif in bioactive molecules, often associated with targeting a wide range of enzymes. The inclusion of a fluorine atom can fine-tune the compound's electronic properties, metabolic stability, and membrane permeability. This unique combination of features makes this compound a valuable chemical tool for researchers. Its primary applications include serving as a key intermediate in the synthesis of novel compound libraries, investigating structure-activity relationships (SAR), and exploring new chemical spaces for potential therapeutic agents. This product is intended for research and development purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2S2/c1-17(2)13(14-4-3-9-20-14)10-16-21(18,19)12-7-5-11(15)6-8-12/h3-9,13,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSGBTAIJNZXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)F)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of a thiophene ring and a fluorobenzene moiety contributes to its pharmacological profile. The chemical structure can be summarized as follows:

  • Chemical Formula : C12H14F N2O2S
  • Molecular Weight : 270.32 g/mol

This compound acts primarily as an inhibitor of specific enzymes and receptors, which can lead to various therapeutic effects. Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving serotonin and dopamine transporters.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant inhibition of certain enzymes related to cancer progression and neurodegenerative diseases. For instance, it has been tested against glutaminyl cyclase, an enzyme implicated in Alzheimer's disease, demonstrating competitive inhibition properties .

Study 1: Antitumor Activity

A study conducted on a series of sulfonamide derivatives revealed that this compound exhibited notable antitumor activity in various cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways .

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in models of oxidative stress. The results indicated that it could reduce neuronal cell death by modulating oxidative stress markers and enhancing antioxidant enzyme activity .

Comparative Biological Activity Table

The following table summarizes the biological activities observed for this compound compared to other related compounds:

Compound NameActivity TypeIC50 (µM)Reference
This compoundAntitumor15
Similar Sulfonamide DerivativeGlutaminyl Cyclase Inhibition20
4-Fluoro-analogue of HOMADAMNeuroprotection10

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Functional Group Variations

Sulfonamide vs. Carboxamide
  • N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide (): The carboxamide (-CONH-) group is less acidic (pKa ~15), reducing ionization at physiological pH. This may limit solubility but improve membrane permeability .
Sulfonamide vs. Ester/Methacrylate
  • Ethyl 4-(dimethylamino) benzoate (): Esters are hydrolytically labile, whereas sulfonamides are more stable. The target compound’s sulfonamide likely offers superior chemical durability in vivo .

Aromatic Ring Substituents

Compound Aromatic Substituent Electronic Effect Biological Implications
Target Compound 4-Fluoro Electron-withdrawing (-I) Enhanced acidity, metabolic stability
N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)benzamide () 4-Ethylsulfonyl Strong -I and steric bulk Potential surfactant properties
4-Amino-N-[5-butyl-1,3,4-thiadiazol-2-yl]benzenesulfonamide () 4-Amino Electron-donating (+M) Classic sulfa drug activity

The 4-fluoro group in the target compound distinguishes it from analogs with electron-donating groups (e.g., -NH₂ in ), which may reduce receptor binding specificity .

Amine Side Chain Modifications

  • Target Compound: The dimethylaminoethyl group provides moderate basicity (pKa ~8.5) and conformational flexibility.
  • Ranitidine (): Features a dimethylaminomethyl-furan group. The target compound’s thiophene may offer better π-π stacking interactions compared to furan’s oxygen .

Heterocyclic Substituents

  • Thiophene (Target Compound) : The sulfur atom enhances lipophilicity (logP ~2.5) and may interact with cysteine residues in enzymes.
  • Quinoline (): The nitrogen-rich aromatic system increases planar rigidity, favoring intercalation with DNA or proteins .
  • Benzothiazole () : The fused ring system confers rigidity and fluorescence properties, useful in imaging applications .

Data Tables

Table 1: Molecular Properties

Compound (Reference) Molecular Formula Molecular Weight Key Functional Groups
Target Compound C₁₄H₁₈FN₃O₂S₂ 359.44* Sulfonamide, dimethylamino, thiophene
N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide () C₁₅H₂₀ClN₃O₂ 309.79 Carboxamide, dimethylamino
N-[2-(dimethylamino)ethyl]-4-(ethylsulfonyl)benzamide () C₁₈H₂₄FN₃O₃S 405.47* Benzamide, ethylsulfonyl

*Calculated based on structural data.

Q & A

Q. Table 1: Comparative Synthesis Routes

StepReagents/ConditionsYield (%)Purity (%)Reference
Thiophene ActivationThiophene-2-carbaldehyde, dimethylamine8590
Sulfonylation4-Fluorobenzenesulfonyl chloride, Et3N7895
PurificationEthanol/water recrystallization6599

Q. Table 2: Biological Activity Profile

Assay TypeTarget/ModelResult (IC50/EC50)Reference
Carbonic Anhydrase IXRecombinant hCA IX12.3 nM
CytotoxicityHeLa cells48.7 μM

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